![molecular formula C12H18O2 B2782458 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one CAS No. 23747-17-3](/img/structure/B2782458.png)
4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one, also known as OTAVA-BB 120861, is a bicyclic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.2.1]oct-3-EN-2-one.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells from oxidative damage and inflammation. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been found to inhibit the growth of cancer cells, suggesting that it may have potential therapeutic applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, it has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one. One area of research could focus on the development of new synthetic methods for this compound, which could improve its purity and yield. Another area of research could focus on the in vivo effects of this compound, which could help to determine its potential therapeutic applications in the treatment of various diseases. Additionally, further research could be done to elucidate the mechanism of action of this compound, which could lead to the development of new drugs with similar properties.
Synthesemethoden
The synthesis of 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one involves the reaction of 4-methoxyphenol with 3,3-dimethyl-1-butene in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one has been extensively used in scientific research due to its unique chemical structure and various biochemical and physiological effects. This compound has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to inhibit the growth of cancer cells and to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(13)7-9(8)14-4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWZVIODSIIJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C=C2OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)

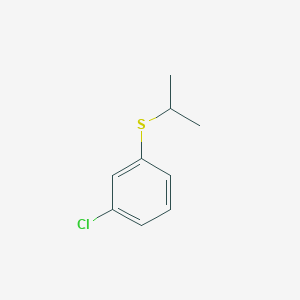

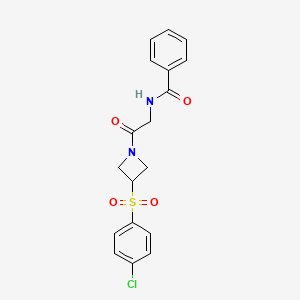
![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)
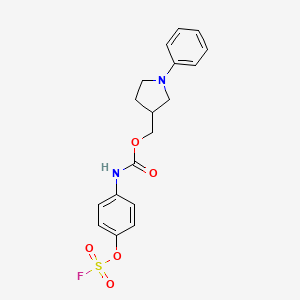
![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
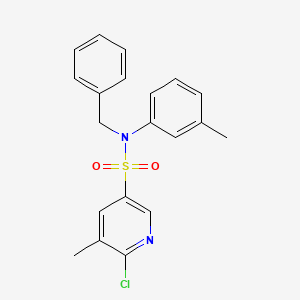
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)

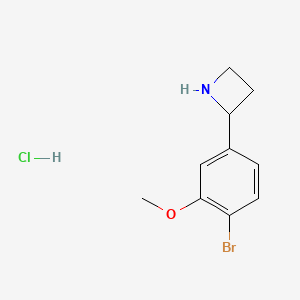
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)
